3-Hydroxy-3-phenylindolin-2-one 3-Hydroxy-3-phenylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 1848-24-4
VCID: VC3833046
InChI: InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16)
SMILES: C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

3-Hydroxy-3-phenylindolin-2-one

CAS No.: 1848-24-4

Cat. No.: VC3833046

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-phenylindolin-2-one - 1848-24-4

Specification

CAS No. 1848-24-4
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 3-hydroxy-3-phenyl-1H-indol-2-one
Standard InChI InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16)
Standard InChI Key CYPJCGXWLXXEHL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-3-phenylindolin-2-one (C₁₄H₁₁NO₂) features an indolin-2-one backbone substituted at the 3-position with both a hydroxyl (-OH) and phenyl (C₆H₅) group. X-ray crystallographic data confirms a planar indole ring system with the phenyl group adopting a pseudo-axial orientation relative to the hydroxyl moiety . This spatial arrangement facilitates hydrogen bonding and π-π stacking interactions, critical for its biological activity.

Physicochemical Profile

  • Molecular Weight: 225.24 g/mol

  • LogP: 1.96 (indicative of moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/2

  • Melting Point: 171–172°C

The compound’s solubility profile is polar solvent-dependent, with moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited aqueous solubility .

Synthetic Methodologies

Grignard Reagent-Mediated Addition

The most widely reported method involves reacting N-protected isatin derivatives with phenylmagnesium bromide under anhydrous conditions :

  • Procedure:

    • Dissolve N-methylisatin (1 equiv) in tetrahydrofuran (THF) at -78°C.

    • Add phenylmagnesium bromide (1.2 equiv) dropwise.

    • Warm to room temperature, quench with NH₄Cl, and purify via column chromatography.

  • Yield: 65–78%

  • Advantages: High atom economy, scalability to gram quantities.

Three-Component Coupling

A metal-free approach utilizes N-protected isatin, aryne precursors, and 1,3-cyclodione:

  • Conditions: Dichloromethane, room temperature, 12–24 hours.

  • Yield: 55–70%

Industrial Production Challenges

While no large-scale manufacturing processes are documented, potential strategies include:

  • Continuous Flow Reactors: To enhance reaction efficiency and safety during Grignard additions.

  • Catalytic Asymmetric Synthesis: Employing chiral ligands to access enantiomerically pure forms for pharmaceutical use .

Chemical Reactivity and Derivitization

Oxidation Reactions

  • Reagents: KMnO₄ (aqueous), CrO₃ (acidic conditions).

  • Products: 3-Keto derivatives (e.g., 3-phenylindolin-2,3-dione).

Reduction Pathways

  • Reagents: NaBH₄ (methanol), LiAlH₄ (ether).

  • Products: 3-Phenylindoline-2-ol (secondary alcohol).

Electrophilic Substitution

The phenyl ring undergoes halogenation and nitration at the para position due to electron-donating effects from the indole nitrogen .

Table 1: Representative Derivatives and Their Applications

DerivativeSynthetic RouteBiological ActivityReference
7-Fluoro analogSelectfluor fluorinationEnhanced MAO-A selectivity
N-Methoxybenzyl substitutedAlkylationAnticancer (GI₅₀ = 190 nM)
3-Nitromethyl analogHenry reactionAntibacterial lead

Biological Activities and Mechanisms

Monoamine Oxidase (MAO) Inhibition

  • MAO-A Selectivity: IC₅₀ = 0.009 μM for 1-benzyl-3-(4'-hydroxyphenacyl) analog .

  • Kinetic Profile: Competitive inhibition with Kᵢ = 3.69 nM .

  • Structural Determinants:

    • Hydroxyl group forms hydrogen bonds with FAD cofactor.

    • Phenyl ring engages in hydrophobic packing within the active site .

Table 2: Cytotoxicity Profiles Across Cell Lines

Cell LineOriginGI₅₀ (μM)Reference
TC32Ewing’s sarcoma0.9
HL-60(TB)Leukemia2.1
A549/ATTCNon-small cell lung0.19

Mechanistic Insights:

  • Induces phosphorylation of eIF2α, disrupting protein synthesis in cancer cells .

  • Activates pro-apoptotic pathways via caspase-3/7 activation .

Comparative Analysis with Structural Analogs

3-Hydroxyindolin-2-one vs. 3-Phenylindolin-2-one

  • Bioactivity: Phenyl substitution enhances MAO-A affinity by 100-fold compared to des-phenyl analogs .

  • Solubility: LogP increases from 1.12 (des-phenyl) to 1.96 (phenyl), impacting blood-brain barrier permeability .

Fluorinated Derivatives

Industrial and Pharmaceutical Applications

Drug Development Candidates

  • Neurological Disorders: MAO-A inhibitors for depression and Parkinson’s disease .

  • Oncology: Lead optimization ongoing for Ewing’s sarcoma and leukemia .

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